(S)-proglumide -

(S)-proglumide

Catalog Number: EVT-1587168
CAS Number:
Molecular Formula: C18H26N2O4
Molecular Weight: 334.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(S)-proglumide is the (S)-enantiomer of the racemic drug proglumide. It is a N(2)-benzoyl-N,N-dipropyl-alpha-glutamine and a L-glutamic acid derivative. It is an enantiomer of a (R)-proglumide.
Source and Classification

(S)-Proglumide is classified as a cholecystokinin receptor antagonist. It is derived from amino acid precursors and synthesized through multi-step organic reactions. The compound has garnered attention for its potential therapeutic applications, including the treatment of nonalcoholic fatty liver disease and various types of cancer, particularly through its interactions with the gut microbiome and immune response modulation .

Synthesis Analysis

Methods and Technical Details

The synthesis of (S)-proglumide typically involves several steps starting from simpler organic compounds. Common methods include:

  1. Coupling Reactions: Initial coupling of protected amino acids using standard peptide coupling techniques.
  2. Deprotection: Removal of protecting groups to yield the final amino acid structure.
  3. Formation of Sulfonamide: Introduction of the sulfonamide functional group, which is critical for biological activity.

The precise conditions, such as temperature, solvents, and reagents, may vary based on laboratory protocols to achieve desired purity levels .

Molecular Structure Analysis

Structure and Data

(S)-Proglumide features a unique molecular structure characterized by:

  • A sulfonamide group that enhances its pharmacological properties.
  • A backbone derived from amino acids, contributing to its interaction with biological receptors.

The structural formula can be represented as follows:

C13H18N2O4S\text{C}_{13}\text{H}_{18}\text{N}_{2}\text{O}_{4}\text{S}

Key data points include:

  • Molecular Weight: 286.36 g/mol
  • Melting Point: Approximately 200 °C
  • Solubility: Soluble in water and organic solvents .
Chemical Reactions Analysis

Reactions and Technical Details

(S)-Proglumide engages in several significant chemical reactions:

  1. Cholecystokinin Antagonism: It inhibits the binding of cholecystokinin to its receptors, thereby blocking downstream signaling pathways involved in digestive enzyme secretion.
  2. Interaction with Other Receptors: Research indicates potential interactions with other neurotransmitter systems, influencing opioid receptor activity and enhancing analgesic effects when used concomitantly with opioids .

These reactions are crucial for understanding its therapeutic implications in pain management and gastrointestinal function.

Mechanism of Action

Process and Data

The mechanism of action for (S)-proglumide primarily involves its role as a cholecystokinin receptor antagonist. By binding to CCK receptors, it prevents the natural hormone from exerting its effects on:

  • Digestive Enzyme Secretion: Inhibition of amylase secretion from pancreatic acini.
  • Pain Modulation: Reduction of nocebo-induced hyperalgesia, suggesting involvement in pain pathways linked to anxiety responses .

Recent studies have also indicated that (S)-proglumide may act as a partial agonist at the farnesoid X receptor (FXR), influencing lipid metabolism and gut microbiome composition .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Odor: Odorless.
  • Stability: Stable under normal conditions but sensitive to moisture.

Chemical Properties

  • pH: Typically neutral when dissolved in water.
  • Reactivity: Reacts with strong acids or bases; care should be taken to avoid extreme conditions during handling.

Relevant data indicates that (S)-proglumide maintains its activity across a range of physiological pH levels, making it suitable for various biological applications .

Applications

Scientific Uses

(S)-Proglumide has several notable applications in scientific research:

  1. Gastroenterology Studies: Used to explore the role of cholecystokinin in digestive processes and related disorders.
  2. Oncology Research: Investigated for its potential to inhibit tumor growth by modulating immune responses and reducing fibrosis in tumor microenvironments .
  3. Pain Management Research: Studied for its ability to enhance analgesic effects in combination with opioids, providing insights into new pain management strategies .
Stereochemical Significance & Enantiomeric Specificity

Enantiomer-Dependent Pharmacodynamic Profiles

The pharmacodynamic actions of proglumide enantiomers exhibit stark functional divergence:

  • CCK Receptor Antagonism: The (R)-enantiomer (known as dexloxiglumide) serves as the primary bioactive form for cholecystokinin receptor blockade. In contrast, (S)-proglumide demonstrates markedly reduced potency at both CCK receptor subtypes. Studies indicate its IC₅₀ for inhibiting CCK-stimulated physiological responses (e.g., amylase release, gallbladder contraction) is orders of magnitude higher than its (R)-counterpart, rendering it functionally inactive at therapeutically relevant concentrations for CCK-mediated effects [5] [8]. This profound difference stems from the differential fit of the enantiomers within the orthosteric binding pocket of CCK receptors, where the spatial orientation of the (S)-enantiomer's dipropyl groups and benzamide moiety hinders optimal interactions [5].

  • δ-Opioid Receptor (DOR) Agonism: While (S)-proglumide is largely inert at CCK receptors, evidence suggests it possesses intrinsic activity at the δ-opioid receptor (DOR). Binding assays show measurable, albeit lower (Kᵢ ~13-17% occupancy at 100 μM), affinity for DOR compared to other opioid receptor types (μ, κ) [4] [8]. Importantly, this interaction translates into functional agonism, contributing to observed analgesic effects and, crucially, the potentiation of endogenous and exogenous opioid analgesia. This effect is mechanistically distinct from its negligible CCK-BR antagonism and highlights a separate pharmacodynamic pathway [4] [10]. The chiral center dictates the molecule's conformation, allowing the (S)-form to engage DOR signaling cascades involved in pain modulation.

  • Placebo Effect Amplification: Both enantiomers contribute to proglumide's unique ability to amplify placebo-induced analgesia, likely through modulation of dopaminergic and endogenous opioid pathways in the brain's reward and pain circuits (e.g., ventral tegmental area). This effect requires conscious expectation and is believed to involve enhanced release of endogenous opioids triggered by the belief in receiving treatment [4]. The stereospecificity of this neuromodulatory effect requires further elucidation but underscores a central nervous system (CNS) activity potentially shared or complementary between enantiomers at non-CCK targets.

Table 1: Key Pharmacodynamic Differences Between Proglumide Enantiomers

Pharmacodynamic Action(R)-Proglumide (Dexloxiglumide)(S)-Proglumide
CCK-A/CCK-B Receptor AntagonismPotent and Selective (Primary mechanism of GI action)Negligible Activity (Low affinity, ineffective)
δ-Opioid Receptor (DOR) ActivityLow Affinity / Unknown Functional SignificanceAgonist Activity (Contributes to analgesia potentiation)
Placebo Effect AmplificationLikely ContributesLikely Contributes
Primary Therapeutic LeverCCK Receptor Blockade (GI secretion/motility)Opioid System Modulation (Analgesia)

Comparative Efficacy of (S)-Proglumide vs. (R)-Proglumide in Receptor Binding

Quantitative binding studies solidify the enantioselective discrimination by target receptors:

  • CCK Receptor Affinity: Radioligand competition assays consistently demonstrate that the (R)-enantiomer possesses high affinity for both CCK-A and CCK-B receptors, with dissociation constants (Kd) typically in the low nanomolar range. In stark contrast, (S)-proglumide exhibits drastically reduced affinity (often >1000-fold lower) for these receptors [5] [8]. This immense difference in binding energy translates directly to the observed lack of functional antagonism by the (S)-form at CCK receptors. The chiral carbon acts as a molecular switch, dictating the spatial presentation of the pharmacophore elements critical for high-affinity CCK receptor engagement. Only the (R)-configuration allows optimal interaction with key residues (e.g., transmembrane domains 3, 6, and 7) involved in sulfated CCK-8 binding.

  • Opioid Receptor Affinity: While both enantiomers show relatively low direct affinity for classical opioid receptors compared to dedicated opioids, (S)-proglumide displays preferential, albeit weak, binding to δ-opioid receptors (DOR). Reported occupancy levels are approximately 13% at μ-opioid receptors (MOR), 17% at κ-opioid receptors (KOR), and potentially higher at DOR (though specific Kᵢ values for DOR are less commonly reported than the occupancy data) [4] [8]. Critically, this binding translates into functional agonism only for the (S)-enantiomer, as evidenced by its ability to potentiate morphine analgesia and reverse opioid tolerance in preclinical models – effects not observed with the (R)-enantiomer at equivalent doses [6] [7]. The structural basis for this enantioselective DOR interaction remains less defined than for CCK receptors but likely involves distinct conformational states accessible to the (S)- but not (R)-enantiomer.

Table 2: Comparative Receptor Binding Profile of Proglumide Enantiomers

Receptor Type(R)-Proglumide (Dexloxiglumide) Affinity(S)-Proglumide AffinityKey Functional Consequence
CCK-A Receptor (CCK1R)High Affinity (Kd ~ nM range)Very Low Affinity (Kd >> μM)(R): Potent Antagonist; (S): Inactive
CCK-B Receptor (CCK2R)High Affinity (Kd ~ nM range)Very Low Affinity (Kd >> μM)(R): Potent Antagonist; (S): Inactive
δ-Opioid Receptor (DOR)Low Affinity / Negligible OccupancyLow-Moderate Affinity / Occupancy(S): Functional Agonism; (R): Inactive at DOR
μ-Opioid Receptor (MOR)Low Affinity / Negligible OccupancyLow Affinity (~13% Occ. @ 100μM)Minimal Direct Contribution to Main Effects
κ-Opioid Receptor (KOR)Low Affinity / Negligible OccupancyLow Affinity (~17% Occ. @ 100μM)Minimal Direct Contribution to Main Effects

Role of Chirality in Target Selectivity for CCK and Opioid Receptors

The chiral center of proglumide is the critical determinant steering each enantiomer towards distinct receptor families:

  • Selective Inactivity at CCK Receptors for (S)-Proglumide: The three-dimensional structure imposed by the (S)-configuration creates a suboptimal steric and electronic fit within the orthosteric binding site of CCK-A and CCK-B receptors. Key ionic interactions (e.g., with conserved Arg residues in the receptor) and hydrophobic contacts necessary for high-affinity binding and subsequent antagonism are severely compromised in the (S)-enantiomer [5]. This renders (S)-proglumide functionally silent regarding the classic CCK-dependent pathways regulating gastrointestinal secretion, motility, pancreatic growth, and gallbladder contraction. Consequently, any biological activity observed with (S)-proglumide must be mediated through non-CCK receptor mechanisms.

  • Enabling δ-Opioid Receptor Engagement by (S)-Proglumide: The conformational flexibility and specific spatial arrangement of functional groups (benzamide, glutamic acid backbone, dipropyl amide) in the (S)-enantiomer allow it to adopt a bioactive conformation compatible with DOR activation. While the exact binding mode is less characterized than for CCK receptors, the (S)-chirality appears necessary for productive interaction with DOR's ligand-binding domain. This interaction, potentially involving regions distinct from the classic opioid peptide binding site, triggers intracellular signaling (e.g., Gᵢ/o protein coupling, inhibition of adenylyl cyclase) leading to its observed effects: direct, albeit weak, antinociception and, more significantly, potentiation of μ-opioid receptor (MOR)-mediated analgesia and reversal of opioid tolerance [4] [6]. This latter effect is thought to involve modulation of endogenous CCK's anti-opioid actions within the CNS, but crucially, (S)-proglumide's DOR agonism provides an additional opioid-modulatory mechanism independent of CCK-BR blockade.

  • Functional Selectivity in Disease Models: The differential target engagement dictated by chirality translates to distinct functional outcomes. Research on pancreatic cancer and NASH highlights this:

  • Pancreatic Cancer Microenvironment: Studies using racemic proglumide demonstrate reduced fibrosis and tumor growth. While CCK-BR antagonism (mediated by the (R)-enantiomer) on pancreatic stellate cells (PSCs) is a primary mechanism [1] [6], the potential contribution of (S)-proglumide's opioid-modulatory effects on tumor-infiltrating lymphocytes or neuronal signaling within the tumor microenvironment warrants investigation. Opioid receptors are expressed on immune cells and cancer cells, and their signaling can influence tumor progression.
  • NASH/FXR Modulation: Racemic proglumide shows benefit in NASH models, interacting with the Farnesoid X Receptor (FXR) and altering bile acid signaling/metabolism [9]. FXR activation is a key therapeutic strategy for NASH. The stereospecificity of this interaction remains unexplored. Does (S)-proglumide, with its distinct conformation, contribute uniquely to FXR binding or modulation compared to the (R)-enantiomer? This represents a significant open question.

The chiral dichotomy of proglumide presents a compelling case study in medicinal chemistry. (S)-Proglumide, while largely inactive at the originally intended targets (CCK receptors), emerges as a molecule with a unique pharmacological signature defined by δ-opioid receptor agonism and potential modulation of nuclear receptors (FXR). This underscores the importance of enantiopure studies not just for efficacy optimization, but for the discovery of novel biological activities residing within a single racemate. Future research focusing exclusively on (S)-proglumide could unlock its potential as a modulator of opioid signaling in pain and tolerance, or reveal novel roles in metabolic regulation via FXR or other yet unidentified targets.

Properties

Product Name

(S)-proglumide

IUPAC Name

(4S)-4-benzamido-5-(dipropylamino)-5-oxopentanoic acid

Molecular Formula

C18H26N2O4

Molecular Weight

334.4 g/mol

InChI

InChI=1S/C18H26N2O4/c1-3-12-20(13-4-2)18(24)15(10-11-16(21)22)19-17(23)14-8-6-5-7-9-14/h5-9,15H,3-4,10-13H2,1-2H3,(H,19,23)(H,21,22)/t15-/m0/s1

InChI Key

DGMKFQYCZXERLX-HNNXBMFYSA-N

SMILES

CCCN(CCC)C(=O)C(CCC(=O)O)NC(=O)C1=CC=CC=C1

Canonical SMILES

CCCN(CCC)C(=O)C(CCC(=O)O)NC(=O)C1=CC=CC=C1

Isomeric SMILES

CCCN(CCC)C(=O)[C@H](CCC(=O)O)NC(=O)C1=CC=CC=C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.